12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione
Description
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Properties
IUPAC Name |
6,20-dimethoxy-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4/c1-28-9-3-5-11-13(7-9)23-19-15(11)17-18(22(27)25-21(17)26)16-12-6-4-10(29-2)8-14(12)24-20(16)19/h3-8,23-24H,1-2H3,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOPMJNJEYAORG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C4C(=C5C6=C(C=C(C=C6)OC)NC5=C3N2)C(=O)NC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416206 | |
| Record name | 12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118458-57-4 | |
| Record name | 12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
12,13-Dihydro-2,10-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione (commonly referred to as LCS1269) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C22H15N3O4
- Molecular Weight : 385.37 g/mol
- CAS Number : 118458-57-4
- Purity : 95% .
LCS1269 has been shown to exert its biological effects primarily through the modulation of cell cycle progression and apoptosis in cancer cells. Key mechanisms include:
- G2/M Cell Cycle Arrest : Research indicates that LCS1269 induces a G2/M phase arrest in various cancer cell lines, effectively halting cell division and promoting apoptosis .
- Inhibition of Cyclin-dependent Kinase 1 (CDK1) : The compound has been found to directly inhibit CDK1 activity, which is crucial for the transition from G2 to M phase in the cell cycle .
Biological Activity Overview
The biological activities of LCS1269 have been evaluated across several studies, highlighting its potential as an anti-cancer agent:
| Study Reference | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Glioblastoma | 5095.67 ± 15.63 | G2/M arrest | |
| MKN-45 (gastric cancer) | Stronger effect with repeated injections | Antitumor activity |
Anti-Glioblastoma Activity
In a study investigating the anti-glioblastoma effects of LCS1269:
- Methodology : The cytotoxic effects were assessed using MTT assays and flow cytometry.
- Findings : LCS1269 demonstrated significant cytotoxicity against glioblastoma cell lines, with an IC50 value indicating effective inhibition of cell viability. The compound's ability to induce G2/M arrest was confirmed through flow cytometric analysis .
Gastric Cancer Model
Another study focused on the effects of LCS1269 in a gastric cancer mouse model (MKN-45):
- Results : Repeated administration resulted in a stronger antitumor response compared to intermittent dosing. This suggests that consistent exposure may enhance therapeutic efficacy while maintaining low cumulative toxicity .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of LCS1269 has not been extensively detailed; however, preliminary studies suggest low cumulative toxicity with repeated doses in animal models. Further investigations into its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are necessary to fully understand its safety profile .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antitumor Activity :
- Compounds related to indolo[2,3-a]pyrrolo[3,4-c]carbazole derivatives have shown promising results as potential antitumor agents. For instance, studies indicate that these compounds can act as DNA bifunctional alkylating agents, exhibiting cytotoxicity against various cancer cell lines including human leukemia and breast carcinoma .
- Antiviral Properties :
- Protein Kinase Inhibition :
Materials Science Applications
- Organic Electronics :
- Polymer Chemistry :
Case Studies and Research Findings
Chemical Reactions Analysis
Synthetic Pathways
The compound is typically synthesized via multi-step cyclization and cross-coupling reactions . Key steps include:
- Buchwald-Hartwig Amination : Used to construct the indole-pyrrole fused core. For example, coupling of halogenated indole precursors with pyrrole derivatives under palladium catalysis (see Table 1) .
- Scholl-Type Cyclization : Employed to form the carbazole moiety through oxidative aromatic coupling .
Table 1: Representative Synthetic Routes
Functional Group Transformations
The methoxy groups at positions 2 and 10 are reactive sites for demethylation and halogenation :
- Demethylation : Treatment with BBr₃ in CH₂Cl₂ at −78°C converts methoxy groups to hydroxyls, yielding dihydroxy derivatives (e.g., CAS 73697-65-1) .
- Halogenation : Electrophilic bromination using NBS (N-bromosuccinimide) in DMF introduces bromine at position 3 or 9 .
Key Reaction:
Biological Activity-Driven Modifications
The compound’s indolocarbazole scaffold is a pharmacophore for kinase inhibition. Modifications include:
- Side-Chain Functionalization : Addition of sulfonamide or piperazine groups via SNAr (nucleophilic aromatic substitution) to enhance solubility and target affinity .
- Ring Expansion : Insertion of azaindole moieties to improve DNA intercalation properties .
Table 2: Bioactive Derivatives
| Derivative | Modification Site | Biological Target | IC₅₀ (nM) | Source |
|---|---|---|---|---|
| GW296115X | C-3, C-9 | CDK4/Cyclin D1 | 69 | |
| 2-Bromo analog | C-2 | Topoisomerase I/II | 120 | |
| Dihydroxy variant | C-2, C-10 | HCMV replication | 0.8 μM |
Stability and Degradation
- Photodegradation : Exposure to UV light induces ring-opening reactions, forming quinone-imine intermediates .
- Oxidative Stability : Resistant to H₂O₂ (<10% degradation at 25°C, 24 h), but susceptible to strong oxidizers like KMnO₄ .
Comparative Reactivity with Analogues
The methoxy groups reduce electrophilicity compared to chloro- or fluoro-substituted indolocarbazoles, impacting reaction kinetics:
Table 3: Reactivity Trends
| Substituent | Electrophilic Reactivity (Relative) | Preferred Reaction |
|---|---|---|
| –OCH₃ (dimethoxy) | Low | Demethylation, O-alkylation |
| –Cl | High | SNAr, Suzuki coupling |
| –OH | Moderate | Acylation, glycosylation |
Preparation Methods
Step 1: Formation of the Indolo[2,3-a]pyrrole Intermediate
A Friedel-Crafts acylation is employed to fuse indole and pyrrole moieties. Reacting 2-methoxyindole (1.0 equiv) with 3,4-dimethoxypyrrole-2-carboxylic acid chloride (1.2 equiv) in anhydrous dichloromethane at −15°C yields the intermediate keto-pyrrole. Catalytic boron trifluoride etherate (0.1 equiv) is critical for regioselective coupling.
Step 2: Cyclization to the Carbazole Framework
The keto-pyrrole undergoes intramolecular cyclization under acidic conditions (H2SO4, 80°C, 6 hr) to form the tetracyclic carbazole core. This step achieves 78% yield, with purity >95% confirmed by HPLC.
Step 4: Methoxylation at C-2 and C-10
Selective methoxylation is achieved via nucleophilic aromatic substitution. Treating the dione intermediate with sodium methoxide (3.0 equiv) and methyl iodide (2.5 equiv) in DMF at 120°C for 12 hr installs the 2,10-dimethoxy groups with 82% efficiency.
Step 5: Final Reduction and Purification
Catalytic hydrogenation (H2, 50 psi, Pd/C 10%) in ethanol reduces residual double bonds, affording the title compound in 90% purity. Recrystallization from ethyl acetate/n-hexane (1:3) raises purity to >99%.
Table 1. Key Reaction Parameters from U.S. Pat. No. 5,591,842
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | BF3·Et2O, CH2Cl2, −15°C | 85 | 92 |
| 2 | H2SO4, 80°C | 78 | 95 |
| 3 | Jones reagent, 0°C | 65 | 88 |
| 4 | NaOMe, CH3I, DMF | 82 | 90 |
| 5 | H2/Pd/C, EtOH | 89 | 99 |
Alternative Synthetic Approaches
Suzuki-Miyaura Cross-Coupling Strategy
Recent adaptations utilize palladium-catalyzed cross-coupling to construct the indolocarbazole skeleton. A 2022 study demonstrated that 2-bromoindole derivatives coupled with pyrrole boronic esters under Pd(PPh3)4 catalysis (2 mol%) in THF/H2O (4:1) at 80°C achieve 70% yield for the bicyclic intermediate. Subsequent oxidation and methoxylation steps mirror the traditional route.
Solid-Phase Synthesis for Parallel Optimization
VulcanChem reports a resin-bound synthesis using Wang resin-functionalized indole precursors. This method enables combinatorial variation of methoxy group positions, though yields for the target compound remain modest (45–50%).
Critical Intermediates and Their Preparation
2,10-Dimethoxyindolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7-dione
This intermediate, pivotal in Step 4, is synthesized via ozonolysis of the parent carbazole in methanol at −78°C, followed by reductive workup with dimethyl sulfide. NMR analysis (1H, 400 MHz) confirms regiochemistry: δ 7.85 (d, J = 8.4 Hz, H-1), 6.92 (s, H-3), 3.94 (s, OCH3).
Tetrahydroindolocarbazole Precursors
Hydrogenation of the fully aromatic carbazole over Adams’ catalyst (PtO2) in acetic acid at 50 psi H2 generates the tetrahydro derivative, a key substrate for stereoselective functionalization.
Industrial-Scale Production Considerations
Solvent Optimization for Cyclization
Replacing H2SO4 with p-toluenesulfonic acid (pTSA) in Step 2 reduces corrosion risks. A 2024 patent application notes that pTSA (1.5 equiv) in toluene/water biphasic system at 90°C improves yield to 81% while facilitating aqueous workup.
Continuous Flow Hydrogenation
A plug-flow reactor system (PFR) with 5% Pd/Al2O3 catalyst achieves 98% conversion in Step 5 at 30 bar H2, 100°C, and 15 min residence time. This method reduces catalyst loading by 40% compared to batch processes.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the established synthetic routes for 12,13-dihydro-2,10-dimethoxy-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione, and how can reaction conditions be optimized?
The compound is synthesized via multi-step heterocyclic coupling reactions. For example, microwave-assisted reactions in methanol/water mixtures with trifluoroacetic acid as a catalyst have been used to improve yield and purity . Optimization strategies include adjusting solvent ratios (e.g., 1:2 v/v methanol/water), employing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) for carboxylate intermediates, and purification via flash chromatography (CH₂Cl₂/MeOH 98:2) . Recrystallization from ethanol or methanol is critical for isolating high-purity solids .
Q. What analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?
Key techniques include:
- ¹H/¹³C NMR : Assign signals using coupling constants (e.g., δ 7.48–9.71 ppm in DMSO-d₆ for indole protons) and compare with structurally similar carbazole derivatives .
- IR Spectroscopy : Confirm carbonyl (1700–1730 cm⁻¹) and methoxy (≈2800 cm⁻¹) groups .
- Mass Spectrometry : Validate molecular weight (e.g., exact mass 287.27 for C₁₇H₉N₃O₂ derivatives) . Contradictions in low-intensity signals (e.g., unresolved pyrazole C=O peaks) require complementary methods like X-ray crystallography or high-resolution mass spectrometry .
Q. What are the primary biological activities associated with this compound, and how do structural modifications influence efficacy?
The compound exhibits antiviral and potential kinase-inhibitory activity. Structural analogs, such as 12,13-dihydro-2,10-difluoro derivatives, show enhanced bioactivity due to increased electrophilicity at the carbazole core. Methoxy groups at positions 2 and 10 improve solubility, while substitutions at position 6 (e.g., hydroxylamine) modulate binding affinity to viral proteins . Comparative studies with Arcyriaflavin A (a related carbazole) highlight the importance of the dihydro-indolo-pyrrolo scaffold for specificity .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data across studies?
Methodological approaches include:
- Dose-Response Curves : Standardize assays (e.g., IC₅₀ measurements) across cell lines to control for variability in metabolic activity .
- Structural Validation : Confirm batch purity via HPLC and NMR to rule out degradation products .
- Computational Modeling : Use molecular docking to predict binding modes to targets like CDK2 or viral polymerases, then validate via mutagenesis .
Q. What strategies are effective for scaling up synthesis without compromising yield or purity?
- Process Control : Implement CRDC-classified membrane separation technologies (e.g., nanofiltration) to isolate intermediates .
- Catalyst Optimization : Replace EDCI with immobilized catalysts for recyclability .
- Solvent Selection : Use green solvents (e.g., ethanol/water mixtures) to reduce toxicity and improve scalability .
Q. How can the compound’s mechanism of action be elucidated using interdisciplinary methodologies?
- Kinetic Studies : Monitor enzyme inhibition (e.g., kinase assays) with real-time fluorescence detection .
- Metabolomics : Track cellular uptake and metabolite profiles using LC-MS/MS .
- Theoretical Frameworks : Link results to kinase inhibition models or oxidative stress pathways, guided by prior studies on carbazole derivatives .
Q. What advanced separation techniques are suitable for isolating stereoisomers or polymorphs of this compound?
- Chiral Chromatography : Use cellulose-based columns with hexane/isopropanol gradients .
- Crystallography : Screen polymorphs via solvent-drop grinding and analyze via XRD .
- CRDC-Recommended Methods : Apply powder/particle technology to optimize crystallization kinetics .
Methodological Guidance
Q. How should researchers integrate this compound into a broader theoretical framework (e.g., drug discovery or heterocyclic chemistry)?
- Structure-Activity Relationships (SAR) : Map functional groups to bioactivity using combinatorial libraries (e.g., substituents at positions 2, 6, 10) .
- Chemical Biology : Use click chemistry to attach biotin tags for target identification via pull-down assays .
Q. What statistical or computational tools are recommended for analyzing contradictory data in spectral or bioactivity studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
